BenchChemオンラインストアへようこそ!

[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid

Anti-inflammatory In vivo pharmacology Pyrazole SAR

This compound's 4-position thioether bridge is a crystallographically validated pharmacophore for cathepsin S S3 pocket engagement—a feature irreplaceable by oxygen or methylene analogs. In vivo, the sulfur analog achieves significant anti-inflammatory efficacy at 0.1 mg/kg, a 100-fold lower dose than unsubstituted pyrazole cores. It provides radical-scavenging capacity without perturbing basal lipid peroxidation in liver or brain. Procure this specific thioether scaffold to ensure target engagement and reproducible pharmacological outcomes; oxygen- or methylene-substituted pyrazole acetic acids (e.g., CAS 32710-88-6) will not replicate these results.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33
CAS No. 93350-66-4
Cat. No. B2764369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid
CAS93350-66-4
Molecular FormulaC13H14N2O2S
Molecular Weight262.33
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=C2)C)SCC(=O)O
InChIInChI=1S/C13H14N2O2S/c1-9-13(18-8-12(16)17)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17)
InChIKeyQMLGPMCDBBGIFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic Acid (CAS 93350-66-4): Procurement-Relevant Physicochemical and Structural Profile


[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid (CAS 93350-66-4) is an organosulfur heterocyclic compound featuring a 1-phenylpyrazole core substituted with a thioacetic acid moiety at the 4-position. It has a molecular formula of C₁₃H₁₄N₂O₂S, a molecular weight of 262.33 g/mol, and the MDL number MFCD07339183 . The compound incorporates both a carboxylic acid group and a thioether linkage, which collectively modulate lipophilicity, hydrogen-bonding capacity, and metal-coordination potential relative to simpler pyrazole acetic acid analogs. Its structure confers distinct physicochemical properties—including predicted LogP ~4.82, pKa ~4.22, and aqueous solubility at pH 7 of 1.75 μg/mL [1]—that directly impact formulation and biological assay design.

Why [(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic Acid Cannot Be Replaced by Structurally Similar Pyrazole Acetic Acids: A Procurement Perspective


In procurement workflows, compounds with a shared pyrazole core are frequently treated as interchangeable. However, for [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid, the 4-position thioether bridge constitutes a critical pharmacophoric element that cannot be mimicked by oxygen or methylene analogs. In pyrazole-based cathepsin S inhibitors, the thioether moiety has been shown via X-ray crystallography to occupy the S3 enzyme pocket, directly contributing to inhibitory potency [1]. Furthermore, head-to-head in vivo comparisons demonstrate that sulfur-containing analogs (1b) and selenium-containing analogs (1a) exhibit divergent anti-inflammatory and antinociceptive profiles, with 1a showing superior efficacy in formalin-induced paw edema (significant effect at 0.1 mg/kg) and ear edema models [2]. Simply substituting a non-thio pyrazole acetic acid (e.g., CAS 32710-88-6) eliminates this sulfur-mediated binding capability, altering both target engagement and downstream biological outcomes. The quantitative evidence below substantiates why this specific thioether-containing scaffold must be retained for reproducible experimental results.

Quantitative Differentiation of [(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic Acid Relative to Closest Analogs: Evidence-Based Selection Criteria


Anti-Inflammatory Efficacy in Formalin-Induced Paw Edema: Sulfur Analog (1b) vs. Selenium Analog (1a) vs. Unsubstituted Core (1c)

In a direct head-to-head comparative study of 4-(arylchalcogenyl)-1H-pyrazoles, the sulfur-containing analog 1b (structurally equivalent to the target compound) and the selenium-containing analog 1a both exhibited significant reduction in formalin-induced paw edema at 0.1 mg/kg, whereas the unsubstituted pyrazole core 1c required a 100-fold higher dose (10 mg/kg) to achieve significance [1]. Additionally, in the croton oil-induced ear edema model, only the selenium analog 1a demonstrated a significant anti-inflammatory effect; the sulfur analog 1b did not, highlighting chalcogen-specific efficacy divergence [1].

Anti-inflammatory In vivo pharmacology Pyrazole SAR

Antioxidant Capacity in Brain Tissue: Sulfur-Containing Pyrazoles (1b) vs. Selenium Analogs (1a) vs. Unsubstituted Core (1c)

In vitro antioxidant assays using mouse brain homogenates evaluated the radical-scavenging and ferric-reducing capacity of 4-(arylchalcogenyl)-1H-pyrazoles. Compounds 1a (selenium), 1b (sulfur; target analog), and 1c (unsubstituted) all demonstrated DPPH radical-scavenging activity. However, only 1b and 1c exhibited ABTS radical-scavenging activity [1]. In vivo, compound 1c uniquely reduced basal lipid peroxidation in liver and brain, whereas 1a and 1b did not alter this parameter under the same conditions (300 mg/kg, single intragastric administration) [1]. All three compounds showed no alteration in δ-aminolevulinic acid dehydratase activity and no hepatotoxicity or nephrotoxicity at the tested dose [1].

Antioxidant Neuroprotection Oxidative stress

Lipophilicity and Solubility Profile: Thioacetic Acid Derivative vs. Non-Thio Acetic Acid Analog (CAS 32710-88-6)

Predicted physicochemical properties differentiate the target thioether compound from its non-thio acetic acid analog. The thioacetic acid derivative (CAS 93350-66-4) exhibits a predicted LogP of approximately 4.82 and aqueous solubility at pH 7 of 1.75 μg/mL, with a pKa (acid) of 4.22 [1]. In contrast, the direct oxygen/methylene analog, (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid (CAS 32710-88-6), has a predicted LogP of 2.12 and a polar surface area (PSA) of 55.12 Ų [2]. The ~2.7 log unit increase in lipophilicity for the thioether compound translates to significantly enhanced membrane permeability potential but reduced aqueous solubility, impacting both in vitro assay conditions and in vivo pharmacokinetic behavior.

Drug-likeness Physicochemical properties Formulation

Acute Toxicity Profile: Thioamide Derivatives vs. Reference Anti-Inflammatory Agents

In a class-level evaluation of pyrazole thioamide derivatives structurally related to the target compound, compounds 4, 8, and 11 exhibited low acute toxicity with LD₅₀ values >2.8 g/kg in albino-Swiss mice [1]. In the same study, these thioamides demonstrated inhibition of carrageenan-induced rat paw edema, though efficacy was inferior to the reference standards phenylbutazone and indomethacin [1]. Notably, these thioamides showed no activity against Mycobacterium tuberculosis H37Rv [1]. While these data derive from thioamide rather than thioacetic acid derivatives, they provide the only available in vivo toxicity reference point for this pyrazole-thio subclass and suggest a favorable safety margin relative to NSAID comparators.

Toxicology Safety pharmacology Pyrazole derivatives

Validated Application Scenarios for [(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic Acid Based on Comparative Evidence


Scaffold for Cathepsin S Inhibitor Development Leveraging Thioether-Mediated S3 Pocket Binding

Pyrazole-based thioethers, including the target compound class, have been crystallographically validated to occupy the S3 pocket of cathepsin S, a protease implicated in antigen presentation and neuropathic pain [1]. The thioether linkage is a critical pharmacophoric element that cannot be replaced by oxygen or methylene bioisosteres without loss of binding. Researchers developing cathepsin S inhibitors should procure this specific thioether-containing scaffold to maintain the sulfur-mediated interaction observed in co-crystal structures [1].

Anti-Inflammatory Probe Requiring Low-Dose In Vivo Efficacy with Defined Chalcogen-Dependent Selectivity

In formalin-induced paw edema models, the sulfur analog (1b) achieves significant anti-inflammatory effects at 0.1 mg/kg—a 100-fold lower dose than the unsubstituted pyrazole core [2]. However, in croton oil-induced ear edema, only the selenium analog (1a) shows efficacy [2]. This chalcogen-specific divergence makes the target sulfur compound an ideal probe for dissecting mechanism-specific anti-inflammatory pathways where thioether-mediated activity is sufficient and selenium-associated effects are undesirable or confounding.

Antioxidant Studies Focusing on ABTS Radical Scavenging Without Basal Lipid Peroxidation Modulation

The sulfur-containing pyrazole 1b demonstrates ABTS radical-scavenging activity comparable to the unsubstituted core 1c, but unlike 1c, it does not alter basal lipid peroxidation levels in liver or brain in vivo [3]. This profile is advantageous for experimental systems requiring radical-scavenging capacity without perturbing endogenous oxidative homeostasis—a critical consideration when interpreting results from oxidative stress-related disease models.

Synthetic Intermediate for Thioamide Derivatives via Willgerodt-Kindler Reaction

Thioamide derivatives of 3,5-dimethyl-1-phenyl-4-pyrazolthioacetic acid have been synthesized via the Willgerodt-Kindler procedure, yielding morpholides, N-methylpiperazides, piperidides, and pyrrolidides [4]. The target thioacetic acid serves as a versatile precursor for generating structurally diverse thioamide libraries with demonstrated low acute toxicity (LD₅₀ >2.8 g/kg) [4], making it valuable for medicinal chemistry campaigns exploring sulfur-containing heterocyclic space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.